molecular formula C30H33ClN4O4S B4341109 N-(3-CHLORO-2-METHYLPHENYL)-2-{3-(3,4-DIMETHOXYPHENETHYL)-1-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE

N-(3-CHLORO-2-METHYLPHENYL)-2-{3-(3,4-DIMETHOXYPHENETHYL)-1-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE

Cat. No.: B4341109
M. Wt: 581.1 g/mol
InChI Key: CIDPPNSXRPREQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-CHLORO-2-METHYLPHENYL)-2-{3-(3,4-DIMETHOXYPHENETHYL)-1-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, methyl, dimethoxy, dimethylamino, and thioxo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-{3-(3,4-DIMETHOXYPHENETHYL)-1-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE involves several steps:

    Formation of the imidazolidinone core: The imidazolidinone core can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the thioxo group: The thioxo group can be introduced by reacting the imidazolidinone core with a sulfur-containing reagent such as Lawesson’s reagent.

    Attachment of the phenyl groups: The phenyl groups can be attached through a series of substitution reactions, where the appropriate phenyl halides are reacted with the imidazolidinone core.

    Final acylation step: The final step involves the acylation of the imidazolidinone core with an acyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-2-{3-(3,4-DIMETHOXYPHENETHYL)-1-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and dimethylamino groups can participate in nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(3-CHLORO-2-METHYLPHENYL)-2-{3-(3,4-DIMETHOXYPHENETHYL)-1-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-{3-(3,4-DIMETHOXYPHENETHYL)-1-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CHLORO-2-METHYLPHENYL)-2-{3-(3,4-DIMETHOXYPHENETHYL)-1-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential applications. The presence of the thioxo group and the specific arrangement of phenyl groups distinguish it from other similar compounds.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[4-(dimethylamino)phenyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33ClN4O4S/c1-19-23(31)7-6-8-24(19)32-28(36)18-25-29(37)35(22-12-10-21(11-13-22)33(2)3)30(40)34(25)16-15-20-9-14-26(38-4)27(17-20)39-5/h6-14,17,25H,15-16,18H2,1-5H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDPPNSXRPREQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-CHLORO-2-METHYLPHENYL)-2-{3-(3,4-DIMETHOXYPHENETHYL)-1-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-CHLORO-2-METHYLPHENYL)-2-{3-(3,4-DIMETHOXYPHENETHYL)-1-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-CHLORO-2-METHYLPHENYL)-2-{3-(3,4-DIMETHOXYPHENETHYL)-1-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-CHLORO-2-METHYLPHENYL)-2-{3-(3,4-DIMETHOXYPHENETHYL)-1-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-CHLORO-2-METHYLPHENYL)-2-{3-(3,4-DIMETHOXYPHENETHYL)-1-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-CHLORO-2-METHYLPHENYL)-2-{3-(3,4-DIMETHOXYPHENETHYL)-1-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.